molecular formula C7H7ClO2S2 B2457316 4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 866131-06-8

4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B2457316
CAS No.: 866131-06-8
M. Wt: 222.7
InChI Key: DVUJFNYCWZSBJI-UHFFFAOYSA-N
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Description

“4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide” is a chemical compound with the molecular formula C7H7ClO2S2 . It has an average mass of 222.712 Da and a monoisotopic mass of 221.957596 Da .


Synthesis Analysis

The synthesis of related compounds has been described in patents . For example, a process for obtaining 4-hydroxy-6-methyl-5, 6-dihydro-4H-thieno [2, 3-b] thiopyran-7, 7- dioxide and its enantiomers has been reported . These compounds can be used as intermediates in the enantioselective synthesis of pharmaceutical active ingredients .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C7H7ClO2S2 . More detailed structural information may be available in specialized chemical databases or scientific literature.

Mechanism of Action

Target of Action

The compound has been shown to have high anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential . This suggests that it may target enzymes or receptors involved in these biological processes.

Mode of Action

It is suggested that it may inhibit cystinyl aminopeptidase , an enzyme involved in the regulation of various physiological processes, including inflammation and pain perception.

Biochemical Pathways

The compound’s interaction with its targets likely affects several biochemical pathways. Given its potential anti-inflammatory and antiarthritic effects , it may influence pathways related to inflammation and immune response.

Result of Action

Given its potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic effects , it may modulate cellular processes related to these conditions.

Advantages and Limitations for Lab Experiments

4-Cl-5,6-DHTPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a highly specific inhibitor of various enzymes and receptors, making it ideal for studying the effects of various drugs and hormones on these molecules. However, 4-Cl-5,6-DHTPP also has some limitations. It is not very stable, and it is not very soluble in water, making it difficult to use in some laboratory experiments.

Future Directions

There are several potential future directions for the study of 4-Cl-5,6-DHTPP. One potential direction is to further explore its potential applications in scientific research and laboratory experiments. For example, further studies could be conducted to determine the effects of 4-Cl-5,6-DHTPP on other enzymes and receptors. Additionally, further research could be conducted to determine the effects of 4-Cl-5,6-DHTPP on other physiological processes, such as inflammation, pain, and immunity. Finally, further research could be conducted to determine the potential therapeutic applications of 4-Cl-5,6-DHTPP, such as in the treatment of various diseases and disorders.

Synthesis Methods

4-Cl-5,6-DHTPP can be synthesized from 4-chloro-5,6-dihydrothieno[2,3-b]thiopyran (4-Cl-5,6-DHT) through a two-step process. First, 4-Cl-5,6-DHT is reacted with an aqueous solution of hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). This reaction results in the formation of 4-Cl-5,6-DHTPP and sodium chloride (NaCl). The second step of the synthesis involves the reaction of 4-Cl-5,6-DHTPP with acetic anhydride (Ac2O) and pyridine (Py). This reaction results in the formation of 4-Cl-5,6-DHTPP and acetic acid (CH3COOH).

Scientific Research Applications

4-Cl-5,6-DHTPP has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of various enzymes, including tyrosine kinase, cyclooxygenase, and protease. It has also been studied for its ability to interact with other receptors and proteins, such as the androgen receptor, the glucocorticoid receptor, and the estrogen receptor. 4-Cl-5,6-DHTPP has been used in laboratory experiments to study the effects of various drugs and hormones on these receptors and proteins.

Properties

IUPAC Name

4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUJFNYCWZSBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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